3,4-Dihydro-2H-pyran-2-one
Overview
Description
3,4-Dihydro-2H-pyran-2-one, also known as 2,3,4-Trihydropyran, 2H-3,4-Dihydropyran, Dihydro-2H-pyran, Dihydropyran, is a chemical compound with the empirical formula C5H8O . It is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .
Synthesis Analysis
3,4-Dihydro-2H-pyran can be synthesized through various methods. One common method involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts . This organocatalytic activation has enabled the production of numerous 3,4-dihydropyran-2-ones and related derivatives .Molecular Structure Analysis
The molecular weight of this compound is 84.12 . The InChI string is1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
. Chemical Reactions Analysis
3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.440 . It has a boiling point of 86 °C and a melting point of -70 °C . The density is 0.922 g/mL at 25 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3,4-Dihydro-2H-pyran-2-one plays a crucial role in the synthesis of various heterocyclic compounds. A study by Sun et al. (2011) developed a protocol for the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans using a four-component reaction. This process is significant in the formation of structurally diverse compounds, depending on the cyclic 1,3-diketone used.
Catalysis and Synthesis Techniques
Research has also focused on the use of this compound in catalysis and innovative synthesis methods. Watson, Golonka, and Schindler (2016) described a method using FeCl3 for the synthesis of 3,4-dihydro-2H-pyrans from aryl- and alkyl β-diketones, contributing to the production of functionalized pyran core structures found in natural products and bioactive compounds (Watson et al., 2016).
Protection and Deprotection of Alcohols
Torii, Inokuchi, Kondo, and Ito (1985) explored the use of this compound in the protection of alcohols. Their study showed that using electrogenerated acid as a catalyst, the protection of alcohols with 3,4-dihydro-2H-pyran and the subsequent hydrolysis of the resulting tetrahydropyranyl ethers were effectively performed (Torii et al., 1985).
Mechanism of Action
Safety and Hazards
Future Directions
Recent research has focused on the use of N-heterocyclic carbenes (NHCs) as organocatalysts for the production of 3,4-dihydropyran-2-ones . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . The resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
Properties
IUPAC Name |
3,4-dihydropyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h2,4H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDLKXOSOFUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181179 | |
Record name | 2H-Pyran-2-one, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-97-1 | |
Record name | 3,4-Dihydro-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26638-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-2-one, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-4-pentenoic acid d-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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